Diethyl bis(2-hydroxyethyl)aminomethylphosphonate

Description

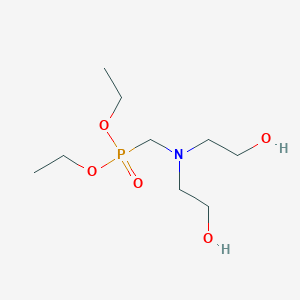

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP), CAS 2781-11-5, is an organophosphorus compound widely employed as a flame retardant. Structurally, it features a phosphonate ester core with two hydroxyethyl groups and an aminomethyl moiety, contributing to its dual-phase flame-retardant activity (gas-phase radical quenching and condensed-phase char formation) . It is a clear yellow liquid with a boiling point of 398.8°C, density of 1.18 g/cm³, and flash point of 195°C . DBAMP is primarily used in rigid polyurethane foams (RPUFs) and epoxy resins (EP), where it enhances fire safety by reducing heat release rates (HRR) and improving char residue .

Properties

IUPAC Name |

2-[diethoxyphosphorylmethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22NO5P/c1-3-14-16(13,15-4-2)9-10(5-7-11)6-8-12/h11-12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJKFLLIJCGHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN(CCO)CCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029242 | |

| Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Dark amber liquid; [HSDB] Solid; [MSDSonline] | |

| Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 900 g/L at 25 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.160 at 25 °C/25 °C | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.43 [mmHg], 0.43 mm Hg at 20 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV Voluntary Challenge Chemical List. Robust Summaries and Test Plans. Phosphonic Acid, [ | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark amber liquid | |

CAS No. |

2781-11-5 | |

| Record name | Diethyl P-[[bis(2-hydroxyethyl)amino]methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2781-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((diethanolamino)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002781115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fyrol 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-[[bis(2-hydroxyethyl)amino]methyl]-, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl (N,N-bis(2-hydroxyethyl)amino)methanephosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl bis(2-hydroxyethyl)aminomethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL (N,N-BIS(2-HYDROXYETHYL)AMINO)METHYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/920Z48KJ0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ((DIETHANOLAMINO)METHYL)PHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5896 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Parameters

| Step | Conditions | Notes |

|---|---|---|

| Paraformaldehyde depolymerization | Heating to release formaldehyde | Controlled temperature to avoid side reactions |

| Oxazolidine formation | Reaction of formaldehyde with diethanolamine at ~80-100°C | Formation of stable oxazolidine intermediate |

| Phosphonation | Reaction with diethyl phosphite at 80-120°C with Lewis acid catalyst | Anhydrous conditions critical; catalyst recovery possible |

| Purification | Filtration and solvent removal | Achieves product purity of 94%-96% |

The reaction temperature is typically maintained between 80°C and 120°C to optimize conversion and minimize side reactions. The use of anhydrous Lewis acid catalysts enhances the reaction rate and selectivity. Catalyst choice and recovery are important for process economics and environmental considerations.

Yield and Purity

The overall yield of diethyl bis(2-hydroxyethyl)aminomethylphosphonate from this method exceeds 99%, with product purity ranging between 94% and 96% after purification steps.

Industrial Scale Production

Industrial production employs the same synthetic pathway but optimizes parameters such as reactant molar ratios, reaction time, and catalyst loading to maximize throughput and minimize energy consumption. Key optimization strategies include:

- Using stoichiometric excess of diethyl phosphite to drive the reaction to completion.

- Maintaining strict anhydrous conditions to prevent hydrolysis.

- Implementing continuous catalyst recovery systems.

These optimizations allow for scalable synthesis with consistent product quality, essential for commercial applications in flame retardants and polymer additives.

Research Findings on Reaction Mechanism and Kinetics

Studies indicate that the reaction proceeds via a Mannich-type mechanism involving nucleophilic attack of diethyl phosphite on the oxazolidine intermediate. The presence of Lewis acid catalysts lowers the activation energy, increasing reaction rate and yield.

Thermogravimetric analysis (TGA) and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and thermal stability of the product. The compound exhibits good thermal stability up to 200–300°C, making it suitable for incorporation into polymer matrices.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonic acids.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids and substituted phosphonates, which have applications in various fields .

Scientific Research Applications

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate (DBAMP) is a phosphorus-containing organic compound used as a flame retardant in various applications . It has garnered attention due to its performance and price .

Flame Retardancy

DBAMP is primarily utilized to improve the flame retardancy of materials, especially epoxy resins (EP) . It can be used alone or in conjunction with other flame retardants like polyepoxyphenylsilsesquioxane (PEPSQ) to achieve good synergistic flame retardancy .

Improving Epoxy Resin: DBAMP can enhance the flame retardancy of epoxy resin . When combined with PEPSQ, it exhibits good synergistic flame retardancy . Studies show that adding DBAMP and PEPSQ can slightly enhance the activation energy of EP, delaying its thermal degradation . This is confirmed by both the Kissinger and Flynn–Wall–Ozawa methods .

Combined Atmospheric Plasma/UV Treatments: Research indicates that pre-plasma/UV exposed cotton fabrics under an Ar-CO2 plasma mixture have been activated to form chemical bonds with cellulose. A single post-exposure under a N2-CO2 plasma atmosphere produces a similar effect .

Limiting Oxygen Index (LOI): DBAMP's effectiveness as a flame retardant is measured using the Limiting Oxygen Index (LOI) . Fabrics treated with DBAP initially show high LOI values, but these values reduce significantly after water-soaking. However, post-plasma treatments can generate higher LOI values, indicating improved flame retardant activity .

Industrial Applications

DBAMP has a variety of uses across different industries .

Flexible Polyurethane Foam: this compound is used as a flame retardant in flexible polyurethane foam .

Paints, Coatings, Adhesives, and Sealants: It can be used in paints, coatings, adhesives, and sealants .

Complex Articles: It can be found in complex articles such as those in road vehicles, aerospace vehicles, other machinery, mechanical appliances, and electronics .

Environmental and Health Considerations

Mechanism of Action

The mechanism of action of diethyl bis(2-hydroxyethyl)aminomethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Biological Activity

Diethyl bis(2-hydroxyethyl)aminomethylphosphonate, commonly known as Fyrol 6, is an organophosphorus compound primarily utilized as a flame retardant in various applications, particularly in polymeric materials. This article provides a comprehensive overview of its biological activity, focusing on toxicity, environmental impact, and potential health effects based on diverse research findings.

Chemical Structure and Properties

Fyrol 6 is characterized by the following chemical structure:

It contains phosphorus, nitrogen, and hydroxyl functional groups that contribute to its flame-retardant properties. The compound's unique structure allows it to interact with various substrates, enhancing its efficacy in preventing combustion.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low to moderate acute aquatic toxicity. The estimated NOEC (No Observed Effect Concentration) values for aquatic organisms such as fish and daphnia are around 4.6 mg/L and 2 mg/L respectively, indicating a moderate hazard classification for these species . Chronic toxicity assessments have shown that the compound does not induce significant functional changes in vital organs such as the liver and kidneys in animal studies .

Table 1: Toxicity Summary

| Endpoint | Value | Species | Reference |

|---|---|---|---|

| Acute Aquatic Toxicity | NOEC 4.6 mg/L | Fish | |

| Acute Aquatic Toxicity | NOEC 2 mg/L | Daphnia | |

| Chronic Toxicity | No significant changes observed | Rats (13 weeks study) |

Bioaccumulation Potential

The bioaccumulation potential of Fyrol 6 has been classified as moderate, with estimated BAF (Bioaccumulation Factor) values exceeding 1,000 . This suggests that while the compound may not readily accumulate in biological systems compared to other organophosphates, there remains a risk for ecological impacts over time.

Persistence and Degradation

Fyrol 6 has been noted for its moderate persistence in the environment. Studies show that while it can undergo degradation processes, the rate is influenced by environmental conditions such as temperature and microbial activity .

Application in Flame Retardants

A study investigated the effectiveness of Fyrol 6 in rigid polyurethane foams, demonstrating its role in enhancing flame resistance through char formation during thermal decomposition. The addition of Fyrol 6 improved the limiting oxygen index (LOI) values significantly compared to control samples, indicating enhanced fire safety .

Table 2: Flame Retardant Efficacy

Q & A

Q. What are the primary applications of diethyl bis(2-hydroxyethyl)aminomethylphosphonate in materials science?

This compound is primarily used as a reactive flame retardant in rigid polyurethane foams (RPUFs). It acts by incorporating phosphorus and nitrogen into the polymer matrix, enhancing char formation during combustion and reducing heat release rates. Characterization techniques such as NMR, FTIR, and TGA are critical for confirming its structure and thermal stability .

Q. How is this compound synthesized, and what are the key optimization parameters?

The synthesis involves a Mannich reaction between diethanolamine, formaldehyde, and diethyl phosphite. Key parameters include reaction temperature (typically 80–120°C), catalyst selection (e.g., acidic or basic conditions), and molar ratios of reactants to minimize side products. Optimization studies recommend stoichiometric excess of diethyl phosphite to improve yield .

Q. What analytical methods are used to characterize this compound and its flame-retardant effects?

- NMR and FTIR : Confirm molecular structure and functional groups (e.g., P–O–C and N–H bonds).

- TGA/DSC : Assess thermal stability and decomposition temperatures (~200–300°C).

- Cone calorimetry : Measure heat release rate (HRR) and total heat release (THR) in RPUFs.

- LOI/UL-94 testing : Evaluate flame retardancy efficacy .

Q. What are the recommended handling and storage protocols for this compound?

Store in airtight containers at room temperature, protected from moisture and direct sunlight. Use PPE (gloves, goggles) due to its hygroscopic nature and potential irritation. Thermal decomposition above 200°C may release toxic phosphorous oxides, necessitating fume hood use .

Advanced Research Questions

Q. How does the molecular structure of this compound influence its flame-retardant mechanisms?

The compound’s hydroxyl groups react with polyurethane precursors, embedding phosphorus and nitrogen into the polymer backbone. During combustion, phosphorus promotes char formation via phosphoric acid derivatives, while nitrogen releases non-flammable gases (e.g., NH₃), diluting oxygen. Synergistic effects with additives like organoclay further enhance barrier properties .

Q. What experimental strategies address contradictions in reported bioaccumulation and toxicity data?

While the compound has a low bioconcentration factor (BCF = 3.2), acute toxicity studies show an LD₅₀ >5 g/kg in rodents. Discrepancies may arise from impurities or varying test models. Researchers should cross-validate using standardized OECD guidelines (e.g., Test No. 305) and employ in vitro assays (e.g., Daphnia magna) for ecotoxicological profiling .

Q. How can synergistic flame-retardant systems be designed using this compound?

Combining it with in-situ exfoliated clay (e.g., montmorillonite) or expandable graphite improves flame retardancy. For example, 10 wt% this compound + 5 wt% clay reduces HRR by 40% in RPUFs. Mechanistic studies suggest clay layers act as physical barriers, slowing mass/heat transfer .

Q. What computational or mechanistic models explain its reactivity in polyurethane formulations?

Density Functional Theory (DFT) simulations can predict reaction pathways with isocyanates and polyols. Experimental validation via real-time FTIR monitors urethane linkage formation, while SEM/EDS analyzes phosphorus distribution in char residues .

Q. How do regulatory frameworks (e.g., REACH, OSHA) impact its use in academic research?

Compliance requires adherence to safety data sheet (SDS) guidelines (Section 15.1) for handling, disposal, and occupational exposure limits. Recent EFSA assessments highlight the need for migration studies if used in food-contact materials .

Q. What are the limitations of current studies, and how can they guide future research?

Most research focuses on RPUFs, leaving gaps in other polymers (e.g., epoxies). Future work should explore covalent bonding strategies with bio-based polyols and long-term environmental fate studies using LC-MS/MS to track degradation products .

Tables

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₂NO₅P | |

| Molecular Weight | 255.25 g/mol | |

| Density | 1.2 g/cm³ | |

| Decomposition Temperature | 200–300°C | |

| Hydroxyl Value | 420–460 mg KOH/g |

Table 2: Flame-Retardant Performance in RPUFs

| Additive System | LOI (%) | THR Reduction (%) | Reference |

|---|---|---|---|

| 10 wt% compound + 5 wt% clay | 28.5 | 35 | |

| 15 wt% compound + EG | 30.1 | 42.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.